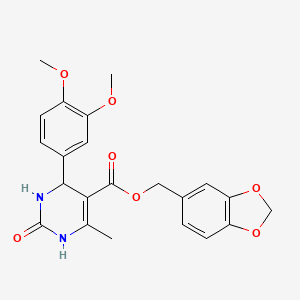
N-(2,4-difluorophenyl)-2-(2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-(2-phenylethyl)benzamide, commonly known as DFB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. DFB belongs to the class of compounds known as benzamides and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of DFB is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes involved in cellular signaling pathways. Specifically, DFB has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. By inhibiting CK2 activity, DFB may be able to disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
DFB has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, DFB has been found to exhibit antiviral properties, making it a potential candidate for the treatment of viral infections. Additionally, DFB has been found to exhibit antioxidant properties, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the primary advantages of using DFB in lab experiments is its high purity and stability. DFB can be synthesized in high yields and is relatively stable under normal laboratory conditions. Additionally, DFB is soluble in a range of solvents, making it easy to work with in laboratory experiments. However, one limitation of using DFB in lab experiments is its relatively high cost compared to other compounds.
将来の方向性
There are several areas of future research that could be explored with regards to DFB. One potential avenue of research is to further explore its potential as a drug candidate for the treatment of cancer. Additional studies could be conducted to better understand its mechanism of action and to optimize its efficacy and safety. Additionally, further research could be conducted to explore its potential as a treatment for other diseases, such as viral infections and inflammatory diseases. Finally, research could be conducted to develop new synthetic methods for the production of DFB, potentially reducing its cost and increasing its accessibility for scientific research.
合成法
DFB can be synthesized using a multi-step process that involves the reaction of 2,4-difluoroaniline with 2-phenylethylbromide to form 2-(2-phenylethyl)-4,4-difluoroaniline. This intermediate compound is then reacted with benzoyl chloride to form DFB. The synthesis of DFB has been optimized to produce high yields of pure compound suitable for scientific research applications.
科学的研究の応用
DFB has been found to exhibit a range of potential applications in scientific research. One of the primary areas of interest is its potential as a drug candidate for the treatment of various diseases. DFB has been shown to exhibit anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, DFB has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2NO/c22-17-12-13-20(19(23)14-17)24-21(25)18-9-5-4-8-16(18)11-10-15-6-2-1-3-7-15/h1-9,12-14H,10-11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWHAASOXJUJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3aS*,5S*,9aS*)-5-(2-methylphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5136467.png)

![1-(4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5136480.png)
![1-[3-(2-chlorophenoxy)propyl]-1H-imidazole](/img/structure/B5136486.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[4-(5-pyrimidinylethynyl)benzyl]methanamine](/img/structure/B5136503.png)

![1,3,5,7-tetramethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-4-ium perchlorate](/img/structure/B5136528.png)
![5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136533.png)
![2,4-diiodo-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5136542.png)
![4-(2,4-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5136543.png)
![N-[2-(1-methyl-4-piperidinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5136552.png)
![N-methyl-2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanamine hydrochloride](/img/structure/B5136557.png)
![4'-(2-methoxy-4-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5136564.png)
![2-(2-methoxyethyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5136568.png)
